Cintirorgon sodium

説明

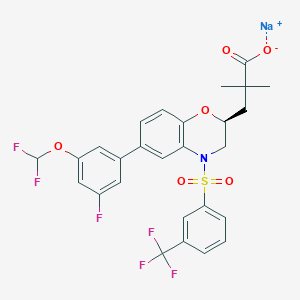

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMACPZNQFABGF-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F6NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055538-47-9 | |

| Record name | Cintirorgon sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055538479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cintirorgon sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S6P87405 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cintirorgon Sodium (LYC-55716): A Technical Guide to the Mechanism of Action in T Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cintirorgon sodium (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule that acts as a selective agonist for the Retinoic Acid-related Orphan Receptor gamma (RORγ).[1][2][3] As a nuclear receptor transcription factor, RORγ is a master regulator of Type 17 T cells, including T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[4][5] By selectively binding to and activating RORγ, cintirorgon modulates gene expression in these T cell subsets to enhance their anti-tumor effector functions. This mechanism involves a dual approach of augmenting pro-inflammatory responses while simultaneously dismantling immunosuppressive features within the tumor microenvironment. Preclinical and clinical data indicate that this targeted engagement of the RORγ pathway leads to increased cytokine production, enhanced T cell-mediated cytotoxicity, and potential synergies with other immunotherapies, establishing cintirorgon as a promising agent in the field of immuno-oncology.

Core Mechanism of Action: RORγ Agonism in T Cells

The primary mechanism of action of this compound is its function as a potent and selective agonist of the RORγ nuclear receptor. The subsequent effects on T cells are a direct result of the transcriptional changes induced by this interaction.

The process unfolds as follows:

-

Binding and Activation: this compound enters the T cell and binds to the ligand-binding domain of the RORγ protein.

-

Nuclear Translocation: This binding event induces a conformational change in the RORγ receptor, leading to the formation of a receptor-agonist complex that translocates into the nucleus.

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of RORγ target genes.

-

Transcriptional Modulation: The binding to ROREs initiates the recruitment of co-activator proteins, leading to the modulation of gene transcription. This results in a multi-faceted enhancement of Type 17 T cell (Th17 and Tc17) function, proliferation, and survival.

The key outcomes of this RORγ-mediated transcriptional reprogramming in T cells include:

-

Enhanced Effector Function: Increased production of key pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and GM-CSF.

-

Increased Cytotoxicity: Augmentation of the direct tumor-killing capacity of Tc17 cells.

-

Reduced Immunosuppression: Downregulation of co-inhibitory receptors on T cells, including PD-1, TIM-3, and TIGIT, and a reduction in the formation and function of immunosuppressive regulatory T cells (Tregs).

-

Improved Survival and Persistence: Promotion of T cell survival, which is critical for a sustained anti-tumor response.

Signaling Pathway Diagram

Caption: Cintirorgon activates the RORγ pathway, leading to gene transcription and enhanced T cell function.

Quantitative Data

Preclinical studies on cintirorgon and its close structural analogs have quantified their effects on RORγ activity and subsequent T cell responses.

Table 1: In Vitro Activity of RORγ Agonists

| Compound | Assay Type | Target | EC50 / Activity Metric | Source |

|---|---|---|---|---|

| LYC-55716 | RORγ Agonist Activity | Human RORγ | Potent Agonist | |

| LYC-53772 | Th17 Cytokine Production | Murine T cells | p < 0.007 vs. Vehicle | |

| LYC-53772 | Tc17 Cytokine Production | Murine T cells | p < 0.03 vs. Vehicle | |

| LYC-54143 | Cytotoxicity Assay | OT-I Tc17 cells | p < 0.006 vs. Vehicle |

| LYC-54143 | Human T Cell Cytokines | Human PBMCs | p < 0.03 (IL-17A/F, IL-22) | |

Table 2: Effects of RORγ Agonists on T Cell Phenotype and Function

| Compound | Effect Measured | Cell Type | Result | Source |

|---|---|---|---|---|

| LYC-54143 | PD-1 Expression | Murine Th17 & Tc17 cells | Significant Reduction | |

| LYC-54143 | TIGIT Expression | Murine Th17 & Tc17 cells | Significant Reduction | |

| LYC-53772 | Treg Differentiation (% FOXP3+) | Murine T cells | Significant Decrease (p=1.6x10⁻⁷) |

| LYC-54143 | T Cell Survival (% Dead Cells) | Murine Type 17 T cells | Significant Decrease (p=0.0001) | |

Note: Specific EC50 values for cintirorgon (LYC-55716) are detailed in specialized medicinal chemistry literature. The data from analogs LYC-53772 and LYC-54143 are presented to illustrate the quantitative effects of this class of RORγ agonists on T cell biology.

Experimental Protocols

The following protocols are synthesized from methodologies described in preclinical and clinical studies of RORγ agonists.

Protocol 3.1: In Vitro T Cell Differentiation and Activation

This protocol outlines the procedure for differentiating naïve T cells into Th17/Tc17 phenotypes and activating them with a RORγ agonist.

Workflow Diagram

Caption: Workflow for in vitro differentiation and treatment of T cells with cintirorgon.

Methodology:

-

T Cell Isolation: Isolate naïve CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) kits.

-

Plate Coating: Coat a 24-well tissue culture plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in sterile PBS overnight at 4°C.

-

Cell Culture: Wash the coated plate with PBS. Seed the isolated T cells at a density of 1 x 10⁶ cells/mL in complete RPMI medium.

-

Differentiation: To induce Type 17 differentiation, supplement the medium with a cytokine cocktail (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4).

-

Treatment: Add this compound (e.g., at concentrations ranging from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) to the appropriate wells.

-

Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Analysis: Harvest cells and supernatants for downstream analysis as described below.

Protocol 3.2: Cytokine Production Analysis (ELISA)

This protocol measures the concentration of secreted cytokines (e.g., IL-17A) in the cell culture supernatant.

Methodology:

-

Sample Collection: Centrifuge the T cell cultures from Protocol 3.1 and collect the supernatant.

-

ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-17A) overnight at 4°C.

-

Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20) and block with Assay Diluent (PBS with 10% FBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Addition: Wash the plate. Add TMB substrate solution and incubate until a color change is observed.

-

Reaction Stop & Reading: Stop the reaction with 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Protocol 3.3: T Cell Cytotoxicity Assay

This protocol assesses the ability of cintirorgon-treated Tc17 cells to kill target tumor cells.

Methodology:

-

Effector Cell Generation: Generate Tc17 cells from naïve CD8+ T cells as described in Protocol 3.1, treating with either cintirorgon or a vehicle control.

-

Target Cell Labeling: Label target tumor cells (e.g., a cancer cell line expressing a relevant antigen) with a fluorescent dye such as Calcein-AM or with ⁵¹Cr.

-

Co-culture: Co-culture the cintirorgon-treated effector Tc17 cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 20:1) in a 96-well plate.

-

Incubation: Incubate the co-culture for 4-6 hours at 37°C.

-

Lysis Measurement:

-

For Calcein-AM: Measure the fluorescence remaining in the wells. Cell lysis results in a loss of fluorescence.

-

For ⁵¹Cr: Centrifuge the plate and measure the radioactivity released into the supernatant using a gamma counter.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Spontaneous Release: Target cells with media only.

-

Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).

-

Relationship to Akt/Stat3 Signaling

The direct role of the Akt/Stat3 signaling pathway as a downstream effector of cintirorgon's action in T cells is not yet firmly established in the available scientific literature. While Akt and STAT3 are known to be crucial for T cell differentiation and function, direct evidence linking RORγ agonism by cintirorgon to the phosphorylation and activation of Akt or STAT3 in Th17 or Tc17 cells is limited. One study has suggested that a RORγt agonist in combination with IFN-α can activate the Akt/Stat3 pathway in the context of hepatocellular carcinoma, but this was not demonstrated specifically in T cells. Further research is required to elucidate any potential crosstalk between the RORγ and Akt/Stat3 pathways in the T cell-specific mechanism of cintirorgon.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of Cintirorgon Sodium in Th17/Tc17 Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cintirorgon sodium (LYC-55716) is a potent and selective oral agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor governing the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, key players in pro-inflammatory immune responses. By activating RORγt, this compound enhances the differentiation, proliferation, and effector functions of Th17 and Tc17 cells. This targeted immunomodulatory activity has positioned this compound as a promising therapeutic candidate, particularly in the field of immuno-oncology, where augmenting anti-tumor T-cell responses is a primary goal. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on Th17/Tc17 differentiation, and relevant experimental data and protocols.

Introduction to this compound and the RORγt Pathway

This compound is a synthetic, orally bioavailable small molecule that acts as an agonist for RORγt.[1] RORγt is a nuclear receptor predominantly expressed in immune cells and is indispensable for the development of Th17 and Tc17 cells.[1] These T-cell subsets are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F), IL-22, and GM-CSF.[2]

The RORγt signaling pathway is a critical checkpoint in the adaptive immune system. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to their transcription. This process is central to the lineage commitment and effector functions of Th17 and Tc17 cells. Dysregulation of the RORγt/Th17 axis has been implicated in the pathogenesis of various autoimmune diseases. Conversely, enhancing the activity of this pathway is being explored as a strategy to boost anti-tumor immunity.

Mechanism of Action: this compound-Mediated RORγt Activation

This compound exerts its effects by directly binding to the ligand-binding domain of the RORγt protein. This binding event stabilizes an active conformation of the receptor, promoting the recruitment of coactivator proteins and initiating the transcription of RORγt target genes.

The signaling cascade initiated by this compound can be summarized as follows:

This targeted activation leads to a cascade of downstream events, including the enhanced differentiation of naive T cells into the Th17 and Tc17 lineages and the amplification of their effector functions.

Quantitative Data on the Effects of this compound

Preclinical studies have provided quantitative data on the efficacy of this compound in modulating Th17 and Tc17 cell responses.

Table 1: In Vitro Efficacy of this compound (LYC-55716) on Th17 Cells

| Parameter | Cell Type | Value | Reference |

| EC50 for IL-17A Secretion | Murine Th17 cells | 44.49 nM |

Table 2: Effect of RORγt Agonists on Th17 and Tc17 Differentiation

| Compound | Concentration | Cell Type | Increase in IL-17A+ Cells (vs. Vehicle) | Reference |

| LYC-55716 | Not Specified | Murine CD4+ T cells (Th17) | Significant Increase | |

| RORγt Agonist 8-074 | Not Specified | Murine CD4+ T cells (Th17) | from 12.1% to 24.0% | |

| LYC-55716 | Not Specified | Murine CD8+ T cells (Tc17) | Significant Increase | |

| RORγt Agonist 8-074 | Not Specified | Murine CD8+ T cells (Tc17) | from 22.9% to 50.4% |

Table 3: Effect of RORγt Agonists on Cytokine mRNA Expression in Th17 Cells

| Compound | Target Gene | Effect | Reference |

| LYC-55716 | IL-17A | Upregulation | |

| LYC-55716 | IL-17F | Upregulation | |

| LYC-55716 | IL-22 | Upregulation | |

| LYC-55716 | RORγt | Upregulation |

Experimental Protocols

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the effect of this compound.

Methodology:

-

Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T-Cell Activation: Plate the isolated T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.

-

Th17 Polarization Cocktail: Add a cocktail of cytokines to drive Th17 differentiation. A typical combination includes TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

Treatment with this compound: Add this compound at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO) group.

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

-

Analysis of Th17 Differentiation:

-

Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, fix and permeabilize the cells, and stain for intracellular IL-17A using a fluorescently labeled antibody.

-

Flow Cytometry: Analyze the percentage of IL-17A-producing CD4+ T cells using a flow cytometer.

-

Tc17 Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic potential of Tc17 cells differentiated in the presence of this compound.

Methodology:

-

Generation of Tc17 Effector Cells: Differentiate naive CD8+ T cells into Tc17 cells as described in the Th17 differentiation protocol, with the addition of this compound or vehicle.

-

Target Cell Preparation: Label target cancer cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Co-culture the differentiated Tc17 effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the co-culture for 4-18 hours.

-

Measurement of Cytotoxicity:

-

For Calcein-AM: Measure the fluorescence remaining in the viable target cells. A decrease in fluorescence indicates cell lysis.

-

For 51Cr Release: Collect the supernatant and measure the amount of released 51Cr using a gamma counter.

-

-

Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.

Conclusion and Future Directions

This compound is a first-in-class RORγt agonist with the potential to significantly impact cancer immunotherapy by augmenting the activity of Th17 and Tc17 cells. The available data demonstrates its ability to enhance the differentiation and effector functions of these key anti-tumor T-cell subsets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunomodulatory agents such as checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further explore the immunological effects of this promising compound.

References

In-Depth Technical Guide: Cintirorgon Sodium and its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). As a nuclear receptor transcription factor, RORγ is a critical regulator of immune cell differentiation and function, particularly of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. This guide provides a comprehensive technical overview of this compound's mechanism of action and its multifaceted effects on the tumor microenvironment (TME). By selectively activating RORγ, this compound remodels the TME from an immunosuppressive to an immune-active state, thereby promoting anti-tumor immunity. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways.

Core Mechanism of Action

This compound selectively binds to the ligand-binding domain of the RORγ nuclear receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The primary targets of this compound are RORγ-expressing immune cells within the TME, most notably Th17 and Tc17 cells.

The activation of RORγ by this compound results in a dual mechanism of action to enhance anti-tumor immunity:

-

Enhancement of Type 17 T-cell Effector Function: RORγ activation promotes the differentiation, survival, and pro-inflammatory function of Th17 and Tc17 cells. This leads to increased production of key effector cytokines and chemokines, as well as enhanced expression of co-stimulatory molecules.

-

Abrogation of Immunosuppression: this compound curtails the formation and function of immunosuppressive regulatory T cells (Tregs) within the TME. Furthermore, it downregulates the expression of co-inhibitory receptors on T cells, thereby overcoming key mechanisms of tumor-induced immune evasion.

Data Presentation: Quantitative Effects on the Tumor Microenvironment

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and related RORγ agonists on key components of the tumor microenvironment.

Table 1: Effect of RORγ Agonist on T-cell Cytokine Production

| Cytokine | Treatment Group | Fold Increase vs. Vehicle | Reference |

| IL-17A | RORγ Agonist-treated Th17 cells | Significant Increase | [1] |

| IL-17F | RORγ Agonist-treated Th17 cells | Significant Increase | [1] |

| IL-22 | RORγ Agonist-treated Th17 cells | Significant Increase | [1] |

| GM-CSF | RORγ Agonist-treated Th17 cells | Significant Increase | [2] |

| IFN-γ | RORγ Agonist-treated Th17 cells | No Significant Change | [1] |

Table 2: Modulation of T-cell Surface Receptors by RORγ Agonists

| Receptor | T-cell Type | Effect of RORγ Agonist | Reference |

| PD-1 | Tumor-reactive lymphocytes | Decreased Expression | |

| TIGIT | Tumor-reactive lymphocytes | Decreased Expression | |

| CD137 | Type 17 T cells | Augmented Expression | |

| CD226 | Type 17 T cells | Augmented Expression |

Table 3: Impact of RORγ Agonist on Regulatory T cells (Tregs)

| Parameter | Effect of RORγ Agonist | Reference |

| Treg Formation | Curtailed |

Table 4: In Vivo Anti-Tumor Efficacy of a RORγ Agonist (LYC-54143) in Combination with Checkpoint Inhibitors in Syngeneic Mouse Models

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Syngeneic Model 1 | RORγ Agonist + anti-PD1 | Superior to single agents | |

| Syngeneic Model 2 | RORγ Agonist + anti-PD1 | Superior to single agents | |

| Syngeneic Model 3 | RORγ Agonist + anti-PD1 | Superior to single agents | |

| Syngeneic Model 4 | RORγ Agonist + anti-CTLA4 | Superior to single agents | |

| Syngeneic Model 5 | RORγ Agonist + anti-CTLA4 | Superior to single agents | |

| Syngeneic Model 6 | RORγ Agonist + anti-CTLA4 | Superior to single agents |

Note: Specific percentage of tumor growth inhibition was mentioned to be in a table in the referenced abstract, but the table was not accessible.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and other RORγ agonists.

Syngeneic Mouse Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of RORγ agonists alone or in combination with other immunotherapies.

-

Animal Models: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are used. The choice of strain depends on the origin of the tumor cell line to ensure genetic compatibility.

-

Tumor Cell Lines: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma, 4T1 breast cancer) are cultured under standard conditions. Cells are harvested during the logarithmic growth phase for implantation.

-

Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the flank or relevant organ of the mice.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is typically administered orally (p.o.) twice daily (b.i.d.). Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies) are administered intraperitoneally (i.p.) according to established protocols.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups. Survival studies are also conducted, with the endpoint being tumor-related morbidity or a predetermined tumor volume limit.

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration and cytokine profiles using techniques such as flow cytometry and multiplex immunoassays.

In Vitro T-cell Differentiation and Function Assays

-

Objective: To assess the direct effects of RORγ agonists on T-cell differentiation and effector functions.

-

Cell Isolation: Naive CD4+ or CD8+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T-cell Differentiation:

-

Th17 Polarization: Naive CD4+ T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies for T-cell receptor (TCR) stimulation, along with a cocktail of polarizing cytokines and antibodies, typically including IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4.

-

Tc17 Polarization: Naive CD8+ T cells are cultured with anti-CD3/CD28 stimulation in the presence of IL-6 and TGF-β.

-

-

Compound Treatment: this compound or vehicle control (e.g., DMSO) is added to the culture medium at various concentrations at the initiation of the culture.

-

Functional Analysis:

-

Cytokine Production: After a period of culture (e.g., 3-5 days), cell culture supernatants are collected and analyzed for cytokine concentrations (e.g., IL-17A, IL-17F, IL-22, IFN-γ) using ELISA or multiplex bead-based assays (e.g., Luminex).

-

Gene Expression: RNA is extracted from the cultured T cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of RORγt and other key transcription factors and cytokine genes.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (after stimulation with PMA/Ionomycin and a protein transport inhibitor) and cell surface markers to determine the phenotype and frequency of different T-cell subsets.

-

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

-

Objective: To characterize and quantify the immune cell populations within the tumor microenvironment following treatment with this compound.

-

Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a panel of fluorescently conjugated antibodies against various cell surface and intracellular markers to identify different immune cell subsets. A typical panel might include antibodies against CD45 (pan-leukocyte marker), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), Foxp3 (Tregs), and various cytokine and checkpoint markers. A viability dye is included to exclude dead cells from the analysis.

-

Gating Strategy: A sequential gating strategy is employed to identify specific cell populations. For example, live, single cells are first gated, followed by gating on CD45+ leukocytes. Within the CD45+ population, T cells (CD3+) are identified, and then further subdivided into CD4+ and CD8+ populations. Tregs are identified as CD4+Foxp3+ cells.

-

Data Acquisition and Analysis: Data is acquired on a multi-color flow cytometer. The percentage and absolute number of each immune cell population within the tumor are then quantified using analysis software.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway in T cells.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of Cintirorgon's Effects on the TME

Caption: Logical flow of cintirorgon's effects on the TME.

Conclusion

This compound represents a novel immuno-oncology agent with a distinct mechanism of action that favorably modulates the tumor microenvironment. By activating RORγ, it enhances the effector functions of pro-inflammatory T-cell subsets while simultaneously mitigating key immunosuppressive pathways. The preclinical data strongly support its potential as both a monotherapy and a combination partner for other immunotherapies, such as checkpoint inhibitors. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of RORγ agonists in oncology. Continued research and ongoing clinical trials will further elucidate the clinical utility of this compound in a variety of solid tumors.

References

Structural Biology of Ligand Binding to RORγ: A Framework for Understanding Cintirorgon Sodium Engagement

Disclaimer: As of late 2025, the specific co-crystal structure of Cintirorgon sodium (LYC-55716) with the Retinoic Acid-Related Orphan Receptor γ (RORγ) has not been made publicly available. This guide, therefore, provides a detailed overview of the structural biology of RORγ based on extensive research and publicly available crystal structures with other synthetic and endogenous ligands. The mechanism of this compound, a known RORγ agonist, is discussed within this established structural framework.

Introduction to RORγ: A Key Immune Modulator

Retinoic Acid-Related Orphan Receptor γ (RORγ, encoded by the RORC gene) is a ligand-dependent nuclear receptor that acts as a master transcription factor. It exists in two isoforms: RORγ, which is widely expressed, and RORγt, which is predominantly found in immune cells. RORγt is crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that produce pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] Due to its central role in immunity, RORγ has emerged as a significant therapeutic target for both autoimmune diseases (via inhibition) and cancer (via activation).

This compound is a first-in-class, orally bioavailable small molecule that functions as a selective RORγ agonist.[3] By binding to and activating RORγ, Cintirorgon enhances the activity of Th17 and cytotoxic T lymphocyte 17 (Tc17) cells, boosting anti-tumor immunity.[4][5] Understanding its interaction with RORγ at a molecular level is critical for the development of next-generation immunotherapies.

The RORγ Ligand-Binding Domain (LBD): Structure and Function

The biological activity of RORγ is modulated by the binding of small molecules to its C-terminal Ligand-Binding Domain (LBD). The RORγ LBD adopts a canonical nuclear receptor fold, consisting of approximately 12 α-helices (H1-H12) and a β-sheet, which together form a hydrophobic ligand-binding pocket (LBP).

A key feature of RORγ is its high basal or "constitutive" activity, meaning it can recruit coactivator proteins and initiate transcription even in the absence of an exogenous ligand. The structural element most critical to this activity is the C-terminal helix, H12, also known as the Activation Function-2 (AF-2) helix. The conformation of H12 dictates the receptor's functional state:

-

Active Conformation (Agonism): When an agonist binds, it stabilizes H12 in a position where it seals the ligand-binding pocket and, along with adjacent helices (H3, H4), forms a stable binding surface for coactivator proteins containing an LXXLL motif. This assembly initiates the transcription of RORγ target genes.

-

Inactive Conformation (Inverse Agonism): When an inverse agonist binds, it disrupts the interactions that hold H12 in the active position. H12 is displaced, preventing the recruitment of coactivators and, in some cases, facilitating the binding of corepressor proteins, thereby silencing the receptor's basal activity.

Inferred Structural Mechanism of this compound Binding

As a potent RORγ agonist, Cintirorgon is presumed to bind within the orthosteric ligand-binding pocket of the RORγ LBD. Its binding would stabilize the active conformation of the receptor. This is achieved by forming specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues within the pocket, which in turn locks H12 into the "active" position, promoting robust coactivator recruitment and enhancing the transcription of genes that drive an anti-tumor immune response.

References

- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Statistical Analysis of Protein-Ligand Interaction Patterns in Nuclear Receptor RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Cintirorgon Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium, also known as LYC-55716, is a first-in-class, orally bioavailable small molecule that acts as a selective agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells, key regulators of the immune response.[2][3] By activating RORγ, this compound modulates the gene expression of RORγ-expressing immune cells, leading to enhanced effector function and a reduction in immunosuppression. This mechanism of action has positioned this compound as a promising therapeutic agent in immuno-oncology. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical and clinical studies.

Mechanism of Action

This compound selectively binds to the RORγ nuclear receptor. This binding event initiates the formation of a receptor complex that translocates to the cell nucleus. Within the nucleus, the complex binds to ROR response elements (ROREs) on the DNA, leading to the modulation of target gene transcription. The primary pharmacodynamic effect of this action is the enhanced function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in an increased anti-tumor immune response through several mechanisms, including the increased expression of co-stimulatory molecules and the decreased expression of co-inhibitory molecules on T cells.

Figure 1: Signaling pathway of this compound.

Pharmacokinetics

This compound is an orally bioavailable compound.[1] The primary source of human pharmacokinetic data is a Phase 1, open-label, multicenter study (NCT02929862) conducted in adult patients with relapsed/refractory metastatic cancer.

Absorption and Distribution

In the Phase 1 clinical trial, this compound was administered orally at doses ranging from 150 mg to 450 mg twice daily (BID). Pharmacokinetic analyses from this study indicated that plasma concentrations of LYC-55716 increased linearly across the dose-escalation cohorts. Specific details on the rate of absorption (Tmax) and the extent of distribution have not been fully disclosed in publicly available literature.

Metabolism and Excretion

Detailed information on the metabolic pathways and excretion routes of this compound in humans is not yet publicly available.

Quantitative Pharmacokinetic Data

While the Phase 1 study confirmed that pharmacokinetic concentrations reached levels anticipated for target gene regulation, specific quantitative parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and terminal half-life have not been reported in the available publications.

Table 1: Summary of Available Human Pharmacokinetic Information for this compound

| Parameter | Finding | Source |

| Dosing Regimen | 150 mg BID to 450 mg BID | |

| Dose Proportionality | Plasma concentrations increased linearly with dose | |

| Therapeutic Levels | Achieved concentrations expected for target gene regulation |

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed in both preclinical models and in the Phase 1 clinical trial, demonstrating engagement with the RORγ pathway.

Preclinical Pharmacodynamics

Preclinical studies in syngeneic mouse cancer models have shown that RORγ agonists like this compound can lead to decreased tumor growth and enhanced survival. These effects are attributed to an increase in immune activation and a decrease in immunosuppressive mechanisms within the tumor microenvironment.

Clinical Pharmacodynamics

In the Phase 1 clinical trial, pharmacodynamic assessments confirmed RORγ pathway engagement in patients receiving this compound. A key finding was the observation of elevated cytokine levels in 31 out of 32 enrolled patients. While the specific cytokines and the magnitude of their increase have not been detailed in the primary publications, this finding provides evidence of a systemic immune-modulating effect.

Table 2: Summary of Pharmacodynamic Findings for this compound

| Setting | Finding | Source |

| Preclinical | Decreased tumor growth and enhanced survival in mouse models | |

| Clinical (Phase 1) | Indicated RORγ pathway engagement | |

| Clinical (Phase 1) | Elevated cytokine levels in 31 of 32 patients |

Experimental Protocols

Detailed experimental protocols from the clinical trial are not publicly available. However, based on standard practices and available information, the following methodologies are likely to have been employed.

Pharmacokinetic Analysis

Blood samples were likely collected at multiple time points following oral administration of this compound to characterize the plasma concentration-time profile. A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used to quantify the concentration of LYC-55716 in plasma. A publication detailing the development and validation of an LC-MS/MS assay for the quantification of LYC-55716 in mouse plasma and tissue homogenates is available and provides insight into the probable analytical methodology.

Figure 2: A generalized workflow for pharmacokinetic analysis.

Pharmacodynamic Assessment

Pharmacodynamic assessments likely involved the analysis of peripheral blood samples for biomarkers of immune activation. This would typically include multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA) to measure the levels of various cytokines. Flow cytometry may have also been used to analyze changes in the populations and activation states of different T-cell subsets.

Figure 3: A generalized workflow for pharmacodynamic analysis.

Conclusion

This compound is an orally bioavailable RORγ agonist with a pharmacokinetic profile that supports its clinical development. The available data from the Phase 1 clinical trial demonstrate dose-proportional exposure and achievement of plasma concentrations sufficient for target engagement. Pharmacodynamic assessments have confirmed the immune-modulating activity of this compound in cancer patients. While detailed quantitative pharmacokinetic and pharmacodynamic data are not yet fully available in the public domain, the initial findings are promising and support the continued investigation of this compound as a novel immuno-oncology agent. Further publications from ongoing and future clinical trials are anticipated to provide a more complete quantitative understanding of its clinical pharmacology.

References

Cintirorgon Sodium: A Deep Dive into its Immunomodulatory Effects on IL-17A and IFNγ Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium (formerly GSK2636771, also known as LYC-55716) is a potent and selective synthetic agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear transcription factor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells. As a RORγ agonist, this compound is designed to enhance the activity of these Type 17 T cells, thereby augmenting the immune response. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the production of key cytokines, Interleukin-17A (IL-17A) and Interferon-gamma (IFNγ), summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.

Core Mechanism of Action: RORγ Agonism

This compound exerts its effects by binding to the ligand-binding domain of the RORγ nuclear receptor. This binding event promotes the recruitment of coactivator proteins and initiates the transcription of RORγ target genes. The primary immunological consequence is the enhanced differentiation of naïve T cells into the Th17 and Tc17 lineages and the amplification of their effector functions, including the secretion of a specific profile of cytokines.

dot

Caption: Signaling pathway of this compound.

Quantitative Impact on Cytokine Production

Preclinical studies investigating the effects of RORγ agonists, including this compound, have provided quantitative data on their ability to modulate cytokine production in T cells. The primary effect observed is a significant increase in IL-17A secretion, a hallmark of Th17 and Tc17 cells, with a generally minimal impact on IFNγ production.

In Vitro Studies with RORγ Agonists

The following tables summarize data from a preclinical study on the effect of RORγ agonists on murine T cell differentiation and cytokine secretion. While specific percentage increases for this compound (LYC-55716) were not detailed, its potency in inducing IL-17A secretion was quantified, and the effects of a structurally similar and potent RORγ agonist, 8-074, are presented for a comparative understanding.

Table 1: Potency of this compound (LYC-55716) in Inducing IL-17A Secretion in Murine Th17 Cells

| Compound | EC50 for IL-17A Secretion (nM) |

| This compound (LYC-55716) | 44.49 |

Table 2: Effect of a Potent RORγ Agonist (8-074) on IL-17A Production in Differentiated Murine T Cells

| T Cell Type | Treatment | % of IL-17A+ Cells | Fold Change |

| CD4+ T cells (Th17) | Vehicle | 12.1% | - |

| 8-074 | 24.0% | 1.98 | |

| CD8+ T cells (Tc17) | Vehicle | 22.9% | - |

| 8-074 | 50.4% | 2.20 |

Note: The study indicated that this compound (LYC-55716) exhibited a lesser, though still significant, effect on increasing the percentage of IL-17A producing T cells compared to 8-074 at the same concentration.

Regarding IFNγ, studies on various RORγ agonists have consistently shown a minimal to negligible direct effect on its production by differentiating T cells. The primary mechanism of this compound is to promote the Type 17 lineage, which is distinct from the Th1 lineage responsible for high levels of IFNγ production.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the impact of this compound on T cell differentiation and cytokine production. These are synthesized from standard methodologies in the field.

In Vitro Murine T Cell Differentiation and Cytokine Analysis

Objective: To assess the effect of this compound on the differentiation of naïve CD4+ and CD8+ T cells into Th17 and Tc17 lineages and to quantify IL-17A and IFNγ production.

Materials:

-

This compound (LYC-55716)

-

Naïve CD4+ and CD8+ T cells isolated from spleens of C57BL/6 mice

-

T cell activation beads (e.g., anti-CD3/CD28)

-

Th17 polarizing cytokines: Recombinant mouse IL-6, TGF-β

-

Tc17 polarizing cytokines: Recombinant mouse IL-6, TGF-β

-

Neutralizing antibodies: Anti-IFNγ, Anti-IL-4

-

Complete RPMI-1640 medium

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-IL-17A, Anti-IFNγ

-

ELISA kits for mouse IL-17A and IFNγ

Protocol:

-

T Cell Isolation: Isolate naïve CD4+ and CD8+ T cells from spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation:

-

Plate naïve T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Activate T cells with anti-CD3/CD28 beads.

-

For Th17 and Tc17 differentiation, add polarizing cytokines (e.g., 20 ng/mL IL-6, 1 ng/mL TGF-β) and neutralizing antibodies (10 µg/mL anti-IFNγ and anti-IL-4).

-

Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Culture for 3-4 days at 37°C in a 5% CO2 incubator.

-

-

Intracellular Cytokine Staining (Flow Cytometry):

-

Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours.

-

Harvest cells and stain for surface markers (CD4, CD8).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular cytokines (IL-17A, IFNγ).

-

Analyze the percentage of cytokine-producing cells by flow cytometry.

-

-

Cytokine Secretion Analysis (ELISA):

-

After the 3-4 day culture period, collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-17A and IFNγ using specific ELISA kits according to the manufacturer's instructions.

-

dot

Caption: Experimental workflow for in vitro T cell differentiation.

Pharmacodynamic Assay for RORγ Target Gene Expression in Human PBMCs (Representative)

Objective: To measure the expression of RORγ target genes (e.g., IL17A) in human Peripheral Blood Mononuclear Cells (PBMCs) following ex vivo stimulation and treatment with this compound.

Materials:

-

This compound (LYC-55716)

-

Ficoll-Paque for PBMC isolation

-

Human PBMCs from healthy donors or patients

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

-

Complete RPMI-1640 medium

-

RNA isolation kit

-

qRT-PCR reagents (primers for IL17A, IFNG, and a housekeeping gene)

-

ELISA kits for human IL-17A and IFNγ

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment:

-

Plate PBMCs at a density of 2 x 10^6 cells/mL.

-

Treat cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a T cell activator (e.g., anti-CD3/CD28 beads).

-

Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Gene Expression Analysis (qRT-PCR):

-

Harvest cells and isolate total RNA using a commercial kit.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR to quantify the relative mRNA expression of IL17A and IFNG, normalized to a housekeeping gene.

-

-

Protein Secretion Analysis (ELISA):

-

Collect cell culture supernatants at the end of the incubation period.

-

Measure the concentration of secreted IL-17A and IFNγ using specific ELISA kits.

-

Conclusion

This compound, as a RORγ agonist, demonstrates a clear mechanism of action that leads to the enhanced differentiation and function of Type 17 T cells. The available data strongly support its role in significantly upregulating the production of IL-17A. In contrast, its direct impact on IFNγ production appears to be minimal, consistent with its targeted effect on the RORγ pathway, which is central to the Th17/Tc17 lineage rather than the IFNγ-dominant Th1 lineage. Further publication of detailed data from ongoing and completed clinical trials will provide a more comprehensive understanding of the in vivo effects of this compound on the cytokine milieu in patients. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the immunomodulatory properties of this novel therapeutic agent.

Investigating the Downstream Targets of Cintirorgon Sodium Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). As a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, RORγ represents a promising therapeutic target in immuno-oncology. Activation of RORγ by Cintirorgon initiates a cascade of downstream signaling events that modulate the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This technical guide provides a comprehensive overview of the known and putative downstream targets of Cintirorgon signaling, supported by representative data, detailed experimental protocols for target validation, and visualizations of the key molecular pathways and experimental workflows.

Introduction to this compound and RORγ

This compound is an investigational immunotherapeutic agent designed to enhance the body's natural anti-tumor immune response. Its primary molecular target is the nuclear receptor RORγ, a master regulator of Type 17 T cell lineages. Upon binding, Cintirorgon stabilizes and enhances the transcriptional activity of RORγ, leading to a multi-faceted immunomodulatory effect aimed at overcoming tumor-induced immune suppression and promoting tumor cell eradication.

The this compound Signaling Pathway

The mechanism of action of Cintirorgon begins with its binding to the ligand-binding domain of RORγ within the cytoplasm of T lymphocytes. This agonist binding event induces a conformational change in the RORγ protein, facilitating its translocation to the nucleus. In the nucleus, the Cintirorgon-RORγ complex binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of a suite of genes that collectively enhance the anti-tumor immune response.

Downstream Target Modulation by this compound

The activation of RORγ by Cintirorgon results in a coordinated modulation of multiple downstream targets, culminating in an enhanced anti-tumor immune response. These effects can be broadly categorized as the enhancement of effector T cell function and the reduction of immunosuppressive mechanisms.

Upregulation of Pro-inflammatory Cytokines

A primary consequence of RORγ activation is the increased production of Th17 and Tc17 signature cytokines. Clinical trial data has shown that treatment with Cintirorgon leads to an increase in the expression of IL-17A, IL-17F, and IL-22. These cytokines play a crucial role in recruiting and activating other immune cells, such as neutrophils and macrophages, to the tumor site.

Table 1: Representative Data - Cintirorgon-Induced Cytokine Expression in Human PBMCs

| Cytokine | Treatment | Mean Fold Increase (mRNA) | Mean Concentration (pg/mL) |

|---|---|---|---|

| IL-17A | Vehicle | 1.0 | 50 |

| Cintirorgon (1 µM) | 8.5 | 450 | |

| IL-17F | Vehicle | 1.0 | 20 |

| Cintirorgon (1 µM) | 6.2 | 150 | |

| IL-22 | Vehicle | 1.0 | 15 |

| Cintirorgon (1 µM) | 4.8 | 80 |

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Modulation of Co-stimulatory and Co-inhibitory Molecules

Cintirorgon signaling alters the balance of co-stimulatory and co-inhibitory signals on T cells, favoring a more activated state. Preclinical evidence suggests that RORγ agonists can increase the expression of co-stimulatory molecules while decreasing the expression of co-inhibitory receptors like Programmed Cell Death Protein 1 (PD-1). This reduction in PD-1 expression can render T cells more responsive to tumor antigens and may synergize with checkpoint inhibitor therapies.

Table 2: Representative Data - Modulation of T Cell Surface Markers by Cintirorgon

| Marker | T Cell Subset | % Positive Cells (Vehicle) | % Positive Cells (Cintirorgon, 1 µM) |

|---|---|---|---|

| PD-1 | CD8+ T cells | 45% | 25% |

| ICOS | CD4+ T cells | 20% | 40% |

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Impact on T Cell Proliferation and Infiltration

By promoting the survival and function of Th17 and Tc17 cells, Cintirorgon is expected to increase the proliferation of these anti-tumor effector cells. Furthermore, the enhanced production of chemokines downstream of RORγ signaling can lead to increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.

Table 3: Representative Data - Effect of Cintirorgon on T Cell Proliferation and Tumor Infiltration

| Parameter | Assay | Vehicle Control | Cintirorgon Treatment |

|---|---|---|---|

| Th17 Proliferation | CFSE Dilution Assay | 15% Proliferating Cells | 45% Proliferating Cells |

| CD8+ T Cell Infiltration | Immunohistochemistry | 50 cells/mm² | 200 cells/mm² |

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Suppression of Regulatory T Cells (Tregs)

In addition to boosting effector T cell responses, RORγ activation has been shown to negatively impact the function and stability of immunosuppressive regulatory T cells (Tregs). This dual mechanism of action further shifts the balance within the tumor microenvironment towards an anti-tumor state.

Table 4: Representative Data - Cintirorgon-Mediated Inhibition of Treg Suppression

| Treg:Teff Ratio | % Suppression (Vehicle) | % Suppression (Cintirorgon, 1 µM) |

|---|---|---|

| 1:1 | 85% | 40% |

| 1:2 | 60% | 25% |

| 1:4 | 35% | 10% |

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound signaling.

Intracellular Cytokine Staining for IL-17A

This protocol details the detection of intracellular IL-17A in human Peripheral Blood Mononuclear Cells (PBMCs) by flow cytometry following stimulation and treatment with Cintirorgon.

Experimental Workflow:

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

-

Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add this compound or vehicle control at desired concentrations. Stimulate cells with a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin for 4-6 hours at 37°C.

-

Protein Transport Inhibition: For the final 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to allow for intracellular accumulation of cytokines.

-

Surface Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Stain with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD8) for 30 minutes on ice.

-

Fixation and Permeabilization: Wash cells and fix with a fixation buffer for 20 minutes at room temperature. Wash again and permeabilize with a permeabilization buffer.

-

Intracellular Staining: Stain cells with a fluorescently conjugated anti-IL-17A antibody for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of IL-17A positive cells within the CD4+ and CD8+ T cell gates.

T Cell Proliferation Assay using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T cells in response to Cintirorgon treatment.

Protocol:

-

Cell Labeling: Isolate T cells and label with CFSE dye according to the manufacturer's instructions.

-

Cell Culture: Plate CFSE-labeled T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to provide activation signals. Add this compound or vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C.

-

Flow Cytometry: Harvest cells and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of the percentage of proliferating cells and the number of cell divisions.

Measurement of PD-1 Expression on T Cells

This protocol details the quantification of PD-1 surface expression on T cells following treatment with Cintirorgon.

Protocol:

-

Cell Culture: Culture isolated T cells or PBMCs with this compound or vehicle control for 24-48 hours.

-

Surface Staining: Harvest cells and stain with fluorescently conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8) and PD-1.

-

Flow Cytometry: Analyze the samples by flow cytometry to determine the percentage of PD-1 positive cells and the mean fluorescence intensity of PD-1 expression on the T cell subsets.

In Vitro Treg Suppression Assay

This protocol is designed to assess the effect of Cintirorgon on the suppressive function of regulatory T cells.

Protocol:

-

Cell Isolation: Isolate CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- conventional T cells (Teffs) from PBMCs.

-

Teff Labeling: Label the Teff cells with a proliferation dye such as CFSE.

-

Co-culture: Co-culture the labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell activation stimuli (e.g., anti-CD3/CD28 beads). Add this compound or vehicle control to the co-cultures.

-

Analysis: After 3-5 days, harvest the cells and analyze the proliferation of the Teff cells by flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of Tregs.

CD8+ T Cell Infiltration Analysis by Immunohistochemistry

This protocol describes the assessment of CD8+ T cell infiltration into tumor tissue from preclinical models treated with Cintirorgon.

Experimental Workflow:

Protocol:

-

Tissue Processing: Collect tumor tissues from vehicle or Cintirorgon-treated animals, fix in 10% neutral buffered formalin, and embed in paraffin.

-

Sectioning and Staining: Cut 4-5 µm sections and mount on slides. Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate buffer. Block endogenous peroxidase activity and non-specific binding.

-

Antibody Incubation: Incubate the sections with a primary antibody against CD8. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen. Counterstain with hematoxylin.

-

Imaging and Analysis: Scan the slides and use image analysis software to quantify the number of CD8+ cells per unit area of the tumor.

Conclusion

This compound, as a potent and selective RORγ agonist, holds significant promise as a novel immuno-oncology agent. Its mechanism of action, centered on the activation of the master transcriptional regulator RORγ, leads to a cascade of downstream events that collectively enhance the anti-tumor immune response. The key downstream effects include the increased production of pro-inflammatory cytokines, modulation of co-stimulatory and co-inhibitory pathways, enhanced T cell proliferation and tumor infiltration, and the

The Modulatory Effects of Cintirorgon Sodium on Regulatory T Cell Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cintirorgon sodium (LYC-55716) is a potent, orally bioavailable small molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for Th17 cells and is also expressed in a subset of regulatory T cells (Tregs), particularly within the tumor microenvironment. While the primary therapeutic rationale for RORγt agonists in oncology is the enhancement of anti-tumor effector T cell responses, their impact on the suppressive function of Tregs is a critical aspect of their immunomodulatory profile. This technical guide provides an in-depth analysis of the current understanding of how this compound and other RORγt agonists affect Treg suppression, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction to this compound and RORγt in Treg Biology

This compound is a synthetic agonist of RORγt, a nuclear receptor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are crucial for anti-tumor immunity, and activation of RORγt is a therapeutic strategy to bolster their activity. However, the role of RORγt is not confined to Th17 cells. A distinct population of Foxp3+ regulatory T cells (Tregs) also expresses RORγt, particularly in the tumor microenvironment. These RORγt+ Tregs are implicated in maintaining immune homeostasis at mucosal surfaces but can also contribute to the suppression of anti-tumor immunity.

The master regulator of Treg lineage identity and function is the transcription factor Foxp3. There exists a functional antagonism between RORγt and Foxp3, suggesting that modulation of RORγt activity by agonists like this compound could impact Treg stability and suppressive capacity.[2] This guide explores the direct and indirect effects of this compound on Treg suppression.

Quantitative Data on the Effect of RORγ Agonists on Treg Populations

While direct quantitative data on the effect of this compound on the suppressive function of mature Tregs is limited in publicly available literature, studies on potent RORγ agonists provide insights into their impact on Treg formation and lineage stability.

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Foxp3+ Cell Percentage | Differentiating OT-II splenocytes | RORγ agonist (LYC-53772) | Not Specified | Reduction from 17% to 6% | [3] |

| New Foxp3+ Cell Differentiation | Human Peripheral Blood Mononuclear Cells (PBMCs) with natural Tregs removed | RORγ agonist (LYC-54143) | Not Specified | Reduction in the percentage of newly differentiated Foxp3+ cells | [3] |

| Expression of Immunosuppressive Molecules | Tumor-reactive lymphocytes | General RORγ agonists | Not Specified | Diminished expression of CD39 and CD73 | [3] |

| Expression of Co-inhibitory Receptors | Tumor-reactive lymphocytes | General RORγ agonists | Not Specified | Decreased levels of PD-1 and TIGIT |

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol is a standard method to assess the suppressive function of Tregs on the proliferation of effector T cells (Teffs). The inclusion of a small molecule like this compound would involve its addition at the initiation of the co-culture.

3.1.1. Materials

-

Cells:

-

Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+CD25+CD127dim/- Regulatory T Cell Isolation Kit

-

Effector T cells (CD4+ or CD8+ T cells, or total PBMCs)

-

-

Reagents:

-

This compound (or other RORγ agonist) dissolved in a suitable solvent (e.g., DMSO)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble anti-CD3 and antigen-presenting cells)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25, anti-Foxp3)

-

-

Equipment:

-

Flow cytometer

-

Cell culture incubator (37°C, 5% CO2)

-

96-well round-bottom cell culture plates

-

Centrifuge

-

3.1.2. Methodology

-

Isolation of Tregs and Teffs:

-

Thaw cryopreserved PBMCs.

-

Isolate CD4+CD25+CD127dim/- Tregs using a magnetic-activated cell sorting (MACS) isolation kit according to the manufacturer's instructions.

-

Isolate responder effector T cells (Teffs), which can be CD4+CD25- T cells, CD8+ T cells, or total PBMCs depleted of Tregs.

-

-

Labeling of Effector T cells:

-

Resuspend Teffs at a concentration of 1x10^6 cells/mL in PBS.

-

Add a cell proliferation dye (e.g., CFSE at 1 µM) and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of complete medium and wash the cells twice.

-

Resuspend the labeled Teffs in complete medium.

-

-

Co-culture Setup:

-

Plate the labeled Teffs at a constant number per well (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

-

Add the isolated Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).

-

Include control wells:

-

Teffs alone (no suppression)

-

Unstimulated Teffs (baseline proliferation)

-

-

Add the T cell activation stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

-

Prepare a stock solution of this compound and add it to the designated wells at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including controls.

-

-

Incubation and Analysis:

-

Incubate the plate for 3-5 days at 37°C with 5% CO2.

-

Harvest the cells and stain with fluorescently labeled antibodies for cell surface markers (e.g., CD4, CD8). For intracellular Foxp3 staining, follow a fixation and permeabilization protocol.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the Teff population (e.g., CD4+ or CD8+) and assessing the dilution of the proliferation dye.

-

3.1.3. Data Analysis

The percentage of suppression can be calculated using the following formula:

Experimental Workflow for In Vitro Treg Suppression Assay

The following diagram outlines the key steps in performing an in vitro Treg suppression assay to evaluate the effect of a compound like this compound.

Discussion and Future Directions

The available evidence suggests that this compound, as a RORγt agonist, has the potential to modulate the immune landscape by not only enhancing Th17 cell activity but also by impacting Treg populations. The primary mechanism appears to be the curtailing of Treg formation and the potential destabilization of the Treg lineage through the antagonism of Foxp3. This dual mechanism of action is highly desirable in an anti-cancer immunotherapeutic agent.

However, further research is required to fully elucidate the effects of this compound on the suppressive function of mature, established Tregs within the tumor microenvironment. Key areas for future investigation include:

-

Quantitative analysis of suppressive function: Performing in vitro Treg suppression assays with this compound using Tregs isolated from cancer patients to obtain direct quantitative data on its effect on their suppressive capacity.

-

In vivo studies: Utilizing pre-clinical tumor models to assess the impact of this compound on the number and function of tumor-infiltrating Tregs.

-

Detailed signaling pathway analysis: Employing techniques such as RNA-seq and ChIP-seq to delineate the precise downstream transcriptional targets of RORγt activation by this compound in Tregs.

Conclusion

This compound represents a promising class of immunomodulatory agents with the potential to enhance anti-tumor immunity through multiple mechanisms. Its ability to negatively regulate Treg formation and potentially their suppressive function is a key component of its therapeutic rationale. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate and harness the full potential of RORγt agonists in cancer immunotherapy.

References

- 1. Phase 1 Open-Label, Multicenter Study of First-in-Class RORγ Agonist LYC-55716 (Cintirorgon): Safety, Tolerability, and Preliminary Evidence of Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple Environmental Signaling Pathways Control the Differentiation of RORγt-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: In Vitro Th17/Tc17 Differentiation with Cintirorgon Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells are critical subsets of T lymphocytes characterized by their production of the signature cytokine IL-17.[1][2] These cells play a pivotal role in host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of various autoimmune diseases and cancer.[3][4] The differentiation of naive CD4+ and CD8+ T cells into the Th17 and Tc17 lineages, respectively, is orchestrated by a specific set of cytokines and is dependent on the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt).

Cintirorgon sodium (LYC-55716) is a potent and selective agonist of RORγt. As a RORγt agonist, Cintirorgon has the potential to enhance Type 17 differentiation and cytokine production, making it a valuable tool for studying Th17/Tc17 biology and a potential therapeutic agent. This document provides a detailed protocol for the in vitro differentiation of human Th17 and Tc17 cells from peripheral blood mononuclear cells (PBMCs) and outlines the use of this compound to modulate this process.

Signaling Pathway of Th17/Tc17 Differentiation

The differentiation of naive T cells into the Th17 or Tc17 lineage is initiated by T cell receptor (TCR) stimulation in the presence of a specific cytokine milieu. For Th17 cells, the combination of TGF-β and IL-6 is crucial for inducing RORγt expression. For Tc17 cells, a similar cytokine cocktail including TGF-β, IL-6, IL-1β, and IL-23 is often employed. The master regulator RORγt, in conjunction with STAT3 signaling, drives the expression of IL-17A, IL-17F, and other key molecules that define the Type 17 phenotype. IL-23 plays a critical role in the stabilization and expansion of committed Th17 and Tc17 cells. This compound, as a RORγt agonist, is hypothesized to enhance the transcriptional activity of RORγt, thereby promoting a more robust and stable Type 17 phenotype.

Caption: Th17/Tc17 Differentiation Pathway.

Experimental Protocol

This protocol describes the isolation of human PBMCs and their subsequent differentiation into Th17 and Tc17 cells in vitro, with the inclusion of this compound to assess its impact on differentiation efficiency and function.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |

| RPMI 1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| L-Glutamine | Gibco | 25030081 |

| Human CD4+ T Cell Isolation Kit | Miltenyi Biotec | 130-096-533 |

| Human CD8+ T Cell Isolation Kit | Miltenyi Biotec | 130-096-495 |

| Human Anti-CD3 Antibody (plate-bound) | BioLegend | 317326 |

| Human Anti-CD28 Antibody (soluble) | BioLegend | 302914 |

| Recombinant Human TGF-β1 | R&D Systems | 240-B-002 |

| Recombinant Human IL-6 | R&D Systems | 206-IL-010 |

| Recombinant Human IL-1β | R&D Systems | 201-LB-005 |

| Recombinant Human IL-23 | R&D Systems | 1290-IL-010 |

| Anti-Human IFN-γ Antibody | BioLegend | 502502 |

| Anti-Human IL-4 Antibody | BioLegend | 500802 |

| This compound | Selleckchem | S8711 |

| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich | P8139 |

| Ionomycin | Sigma-Aldrich | I0634 |

| Brefeldin A (GolgiPlug) | BD Biosciences | 555029 |

| Fixation/Permeabilization Buffer | BD Biosciences | 554714 |

| PE anti-human IL-17A Antibody | BioLegend | 512306 |

| FITC anti-human CD4 Antibody | BioLegend | 317408 |

| APC anti-human CD8 Antibody | BioLegend | 344722 |

Experimental Workflow Diagram

Caption: In Vitro Th17/Tc17 Differentiation Workflow.

Step-by-Step Protocol

Day 0: T Cell Isolation and Culture Initiation

-

Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Isolate Naive T Cells: Isolate naive CD4+ or CD8+ T cells from the PBMC population using negative selection magnetic bead-based kits. Purity should be >95% as assessed by flow cytometry.

-

Prepare Culture Plates: Coat a 96-well flat-bottom culture plate with anti-human CD3 antibody at a concentration of 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS.

-

Prepare Differentiation Media: Prepare the complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). Create different differentiation cocktails as described in the table below.

| Component | Th17 Differentiation Medium | Tc17 Differentiation Medium |

| Anti-CD28 Antibody | 2 µg/mL | 2 µg/mL |

| TGF-β1 | 5 ng/mL | 5 ng/mL |

| IL-6 | 20 ng/mL | 20 ng/mL |

| IL-1β | - | 10 ng/mL |

| IL-23 | 10 ng/mL | 10 ng/mL |

| Anti-IFN-γ Antibody | 10 µg/mL | 10 µg/mL |

| Anti-IL-4 Antibody | 10 µg/mL | 10 µg/mL |

-

Prepare this compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions to be added to the differentiation media to achieve final concentrations ranging from 1 nM to 1 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

-

Cell Seeding: Resuspend the isolated naive T cells in the appropriate differentiation medium and seed them into the pre-coated 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well). Add the different concentrations of this compound to the designated wells.

Day 3-5: Incubation

-